molecular formula C13H17FN2O B5172423 1-(4-fluorobenzyl)-4-piperidinecarboxamide

1-(4-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5172423
M. Wt: 236.28 g/mol
InChI Key: AWCRERQDBQJIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as Fluorophenibut, is a synthetic compound that belongs to the class of nootropic drugs. This compound is a derivative of phenibut, which is a GABAergic compound that is used for its anxiolytic and nootropic effects. Fluorophenibut is a modified version of phenibut that has a fluorine atom attached to its benzene ring, which enhances its pharmacological properties.

Mechanism of Action

1-(4-fluorobenzyl)-4-piperidinecarboxamideut acts as a GABA B receptor agonist, which enhances the activity of the GABA neurotransmitter in the brain. This results in anxiolytic and sedative effects, as well as enhanced cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-4-piperidinecarboxamideut has been shown to have a variety of biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, as well as increased levels of brain-derived neurotrophic factor (BDNF). Additionally, it has been shown to increase the activity of the hippocampus, which is involved in memory formation and learning.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)-4-piperidinecarboxamideut has several advantages for use in lab experiments, including its high potency and selectivity for the GABA B receptor. Additionally, it has a long half-life, which allows for sustained effects over a longer period of time. However, it also has limitations, including potential side effects such as sedation and tolerance development.

Future Directions

There are several potential future directions for research on 1-(4-fluorobenzyl)-4-piperidinecarboxamideut, including its use in the treatment of anxiety disorders, depression, and cognitive impairment. Additionally, further studies could investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Furthermore, research could focus on developing more selective GABA B receptor agonists with fewer side effects and greater therapeutic potential.

Synthesis Methods

1-(4-fluorobenzyl)-4-piperidinecarboxamideut can be synthesized using various methods, including the reaction of 4-fluorobenzyl bromide with piperidinecarboxylic acid in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-fluorobenzylamine with piperidinecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

1-(4-fluorobenzyl)-4-piperidinecarboxamideut has been studied for its potential therapeutic applications, including its anxiolytic and nootropic effects. It has been shown to enhance cognitive function, improve memory, and reduce anxiety and stress. Additionally, it has been studied for its potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCRERQDBQJIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.